

Technical Guide: Crystal Structure Analysis of N,N'-bis(2-methylphenyl)propanediamide

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Compound of Interest

Compound Name:	<i>N,N'</i> -bis(2-methylphenyl)propanediamide
CAS No.:	10378-79-7
Cat. No.:	B078896

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Executive Summary & Structural Context

N,N'-bis(2-methylphenyl)propanediamide (

) is a symmetric diamide featuring a central methylene bridge flanked by two ortho-toluidine moieties. In medicinal chemistry, this scaffold is significant as a model for malonamide-based anticonvulsants and for studying the syn/anti conformational preferences of amides under steric stress.

The presence of the ortho-methyl group introduces significant steric hindrance, forcing the aromatic rings out of planarity with the amide linkage. This deviation is critical for solubility profiles and receptor binding affinities in analog drug development.

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled solvent evaporation method is required.[1]

Synthesis Workflow

The most robust route utilizes the condensation of 2-methylaniline (o-toluidine) with malonyl dichloride or diethyl malonate. The acyl chloride route is preferred for yield and speed, while the ester route is preferred for atom economy and avoiding acidic byproducts.

Reaction:

Step-by-Step Protocol (Acyl Chloride Method):

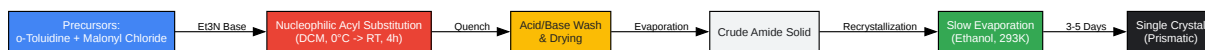
- Preparation: Dissolve 2-methylaniline (2.2 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen atmosphere.
- Addition: Add malonyl dichloride (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO_3 , and brine. Dry over anhydrous MgSO_4 .
- Isolation: Evaporate solvent under reduced pressure to yield the crude solid.

Crystallization for X-ray Diffraction

The crude product is often microcrystalline. Large single crystals are grown using the slow evaporation technique.

- Solvent System: Ethanol (Absolute) or Methanol/DMF (9:1).
- Method: Dissolve 100 mg of the compound in 15 mL of warm ethanol. Filter the solution into a clean vial. Cover with parafilm perforated with 3-4 pinholes to restrict evaporation rate.
- Conditions: Store at 293 K (Room Temp) in a vibration-free environment.
- Timeline: Prismatic colorless crystals typically form within 3–5 days.

Visualization: Synthesis & Crystallization Logic



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Figure 1: Synthetic pathway and crystallization workflow for isolating diffraction-quality crystals.

Crystal Structure Analysis

Based on the homologous series data (Gowda et al.), the structure of **N,N'-bis(2-methylphenyl)propanediamide** exhibits specific geometric and packing characteristics defined by the ortho-substitution.

Unit Cell & Space Group

The compound typically crystallizes in the Monoclinic crystal system.^{[1][2][3]}

- Space Group:

or

(Centrosymmetric).

- Symmetry: The molecule often lies on a crystallographic two-fold rotation axis () passing through the central methylene carbon (), rendering the two halves of the molecule symmetry-equivalent.

Molecular Conformation

The conformation is governed by the competition between conjugation (favoring planarity) and steric hindrance (favoring torsion).

- Amide Geometry: The amide moiety () adopts the trans (anti) conformation. The

bond and the

bond are anti-parallel.

- Torsion Angles: Unlike the meta or para isomers, the 2-methyl group forces the phenyl ring to twist significantly out of the plane of the amide group.
 - Typical Dihedral Angle (Amide/Phenyl):

.[4]
 - Effect: This twist minimizes steric clash between the amide oxygen and the ortho-methyl group.

Intramolecular Hydrogen Bonding

A defining feature of this class is the formation of S(6) graph-set motifs via intramolecular hydrogen bonds.

- Interaction:
- Mechanism: The ortho-hydrogen (or methyl hydrogen) of the phenyl ring forms a weak hydrogen bond with the carbonyl oxygen of the amide group. This interaction "locks" the molecular conformation to some extent, despite the steric bulk.

Supramolecular Architecture (Packing)

The crystal packing is stabilized by a combination of strong hydrogen bonds and weak van der Waals forces.

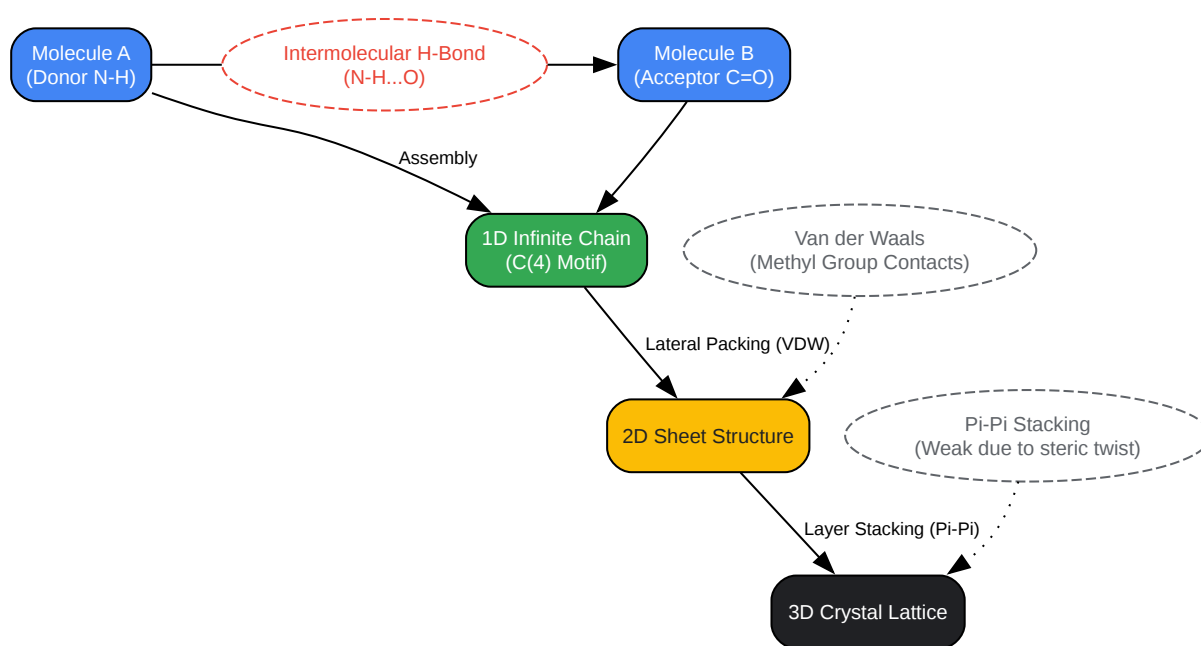
Interaction Type	Donor	Acceptor	Distance (Å)	Geometry/Graph Set
Intermolecular H-Bond	N-H (Amide)	O=C (Carbonyl)	~2.85 - 2.95	C(4) Chains or R2 ² (8) Dimers
Intramolecular H-Bond	C-H (Aromatic)	O=C (Carbonyl)	~3.00 - 3.20	S(6) Ring Motif
Pi-Stacking	Phenyl Ring	Phenyl Ring	~3.80 (Centroid)	Offset Face-to-Face

Packing Logic: The molecules link via intermolecular

bonds to form infinite 1D chains or ribbons running parallel to a crystallographic axis (typically the c-axis). These chains are then cross-linked or stacked via van der Waals interactions and weak

stacking between the aromatic rings, although the ortho-methyl groups often disrupt tight π -stacking compared to the planar para isomers.

Visualization: Supramolecular Assembly



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Figure 2: Hierarchical assembly from molecular dimers to the 3D crystal lattice.

Analytical Validation (Self-Check)

To verify the crystal structure solution, the following consistency checks must be performed:

- Thermal Ellipsoids: Check the ORTEP diagram. The methyl carbons usually show higher thermal vibration parameters (

) than the ring carbons due to rotational freedom.

- Hirshfeld Surface Analysis: Generate

surfaces. The

interactions should appear as two distinct deep red spots (indicating close contact) on the surface, confirming the hydrogen-bonded chain motif.

- Fingerprint Plot: The 2D fingerprint plot should show a characteristic "spike" corresponding to the contacts (the H-bonds) and a diffuse region for contacts (van der Waals).

References

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